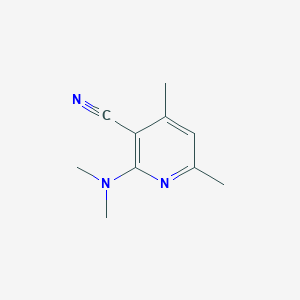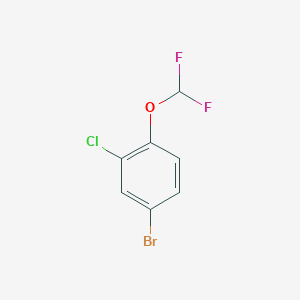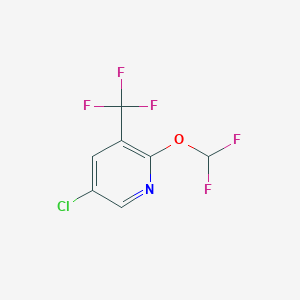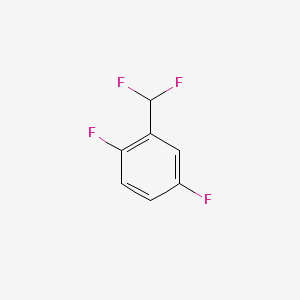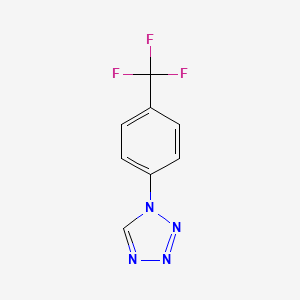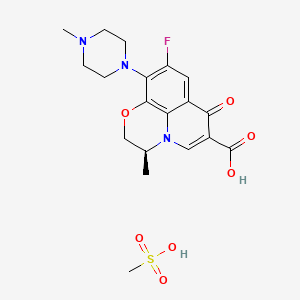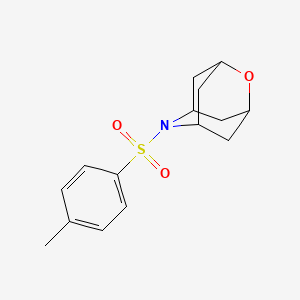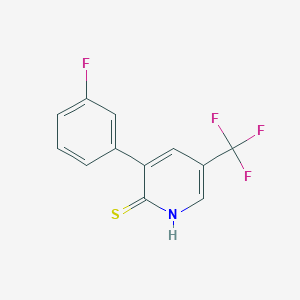![molecular formula C24H38BNO5 B1391588 tert-Butyl 4-{2-[4-(4,4,5,5-Tetramethyl[1,3,2]dioxaborolan-2-yl)phenoxy]ethyl}piperidine-1-carboxylate CAS No. 1310405-24-3](/img/structure/B1391588.png)
tert-Butyl 4-{2-[4-(4,4,5,5-Tetramethyl[1,3,2]dioxaborolan-2-yl)phenoxy]ethyl}piperidine-1-carboxylate
Descripción general
Descripción
“tert-Butyl 4-{2-[4-(4,4,5,5-Tetramethyl[1,3,2]dioxaborolan-2-yl)phenoxy]ethyl}piperidine-1-carboxylate” is an important intermediate in many biologically active compounds . It is also known as “tert-butyl 4- (4- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate” and is used in the synthesis of compounds such as crizotinib .
Synthesis Analysis
This compound was synthesized through three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material . The exact details of the synthesis process are not provided in the available resources.
Molecular Structure Analysis
The molecular structure of this compound is complex, with a central piperidine ring attached to a tert-butyl carboxylate group and a phenyl ring. The phenyl ring is further substituted with a tetramethyl dioxaborolane group . The exact 3D conformation of the molecule would depend on the specific spatial arrangement of these groups.
Aplicaciones Científicas De Investigación
Synthesis of Key Intermediates Tert-butyl 4-{2-[4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)phenoxy]ethyl}piperidine-1-carboxylate is recognized for its role as a critical intermediate in synthesizing various biologically active compounds. A notable instance is its application in the synthesis of crizotinib, an anticancer drug, where it is formed through multi-step reactions, highlighting its significance in medicinal chemistry. The structural features of these intermediates have been thoroughly characterized using spectral methods such as MS and NMR, ensuring the accuracy of the synthetic process (Kong et al., 2016).
Structural and Conformational Analysis Further detailed studies on related compounds, like tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, have provided insights into their crystal structure. Advanced techniques like X-ray diffraction, backed by computational methods such as density functional theory (DFT), have been employed to analyze the molecular structure and confirm the stability of various conformers. The molecular electrostatic potential and frontier molecular orbitals of these compounds have also been explored, offering a comprehensive understanding of their physicochemical properties (Ye et al., 2021).
Role in Polymer Chemistry The compound's derivatives have also found applications in polymer chemistry. For instance, they've been utilized in the synthesis of fluorescent nanoparticles through polymerization processes. These nanoparticles demonstrate high fluorescence emission quantum yields, which can be tuned for specific applications, making them relevant in fields like bioimaging and sensors (Fischer, Baier, & Mecking, 2013).
Safety And Hazards
This compound may cause skin and eye irritation. It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. If swallowed, it is advised to call a poison center or doctor if one feels unwell. Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .
Propiedades
IUPAC Name |
tert-butyl 4-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38BNO5/c1-22(2,3)29-21(27)26-15-12-18(13-16-26)14-17-28-20-10-8-19(9-11-20)25-30-23(4,5)24(6,7)31-25/h8-11,18H,12-17H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMMKJMFBTRKXJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCC3CCN(CC3)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38BNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-{2-[4-(4,4,5,5-Tetramethyl[1,3,2]dioxaborolan-2-yl)phenoxy]ethyl}piperidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



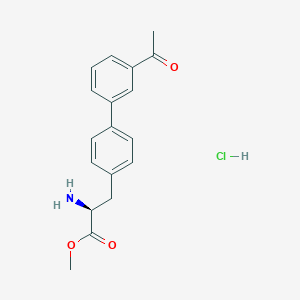
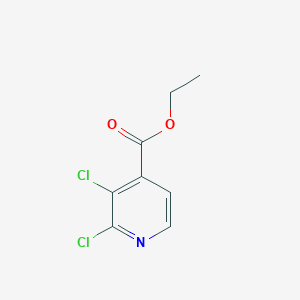
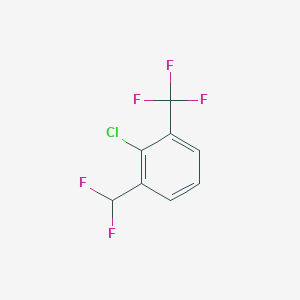
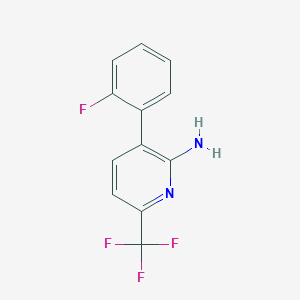
![(R)-6-(4-Bromobenzyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-A]pyrazine hydrochloride](/img/structure/B1391514.png)
